4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile
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Overview
Description
4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone core and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency in product quality. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
- 4-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine
Uniqueness
Compared to similar compounds, 4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a cyclohexadienone core with a benzonitrile moiety makes it a versatile compound for various applications.
Properties
CAS No. |
917608-01-6 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-propan-2-ylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C16H15N3O/c1-11(2)15-9-14(7-8-16(15)20)19-18-13-5-3-12(10-17)4-6-13/h3-9,11,20H,1-2H3 |
InChI Key |
PGJJRAHVHNLGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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